2-Methyl-1,3-bis(3-methylphenyl)propane-1,3-dione

Descripción

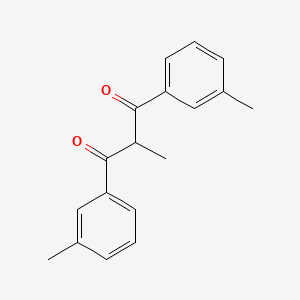

2-Methyl-1,3-bis(3-methylphenyl)propane-1,3-dione is a 1,3-diketone derivative featuring two 3-methylphenyl groups at positions 1 and 3 and a methyl substituent at position 2. This compound belongs to a class of β-diketones known for their keto-enol tautomerism, which influences their chemical reactivity, solubility, and intermolecular interactions. The presence of methyl substituents at both the aromatic rings and the central carbon distinguishes it from simpler analogs, such as 1,3-diphenylpropane-1,3-dione, by introducing steric hindrance and altering electronic properties .

Propiedades

IUPAC Name |

2-methyl-1,3-bis(3-methylphenyl)propane-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O2/c1-12-6-4-8-15(10-12)17(19)14(3)18(20)16-9-5-7-13(2)11-16/h4-11,14H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSABHQLDKXMCSZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)C(C)C(=O)C2=CC=CC(=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

The synthesis of 2-Methyl-1,3-bis(3-methylphenyl)propane-1,3-dione typically involves the reaction of 3-methylbenzaldehyde with acetone in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is purified through recrystallization. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Análisis De Reacciones Químicas

2-Methyl-1,3-bis(3-methylphenyl)propane-1,3-dione undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride to yield alcohol derivatives.

Substitution: Electrophilic aromatic substitution reactions can occur, where the methyl groups on the phenyl rings can be substituted with other functional groups using reagents like halogens or nitrating agents.

Aplicaciones Científicas De Investigación

2-Methyl-1,3-bis(3-methylphenyl)propane-1,3-dione is utilized in various scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

Biology: It is used in the study of enzyme interactions and metabolic pathways.

Medicine: Research into its potential therapeutic effects and interactions with biological targets is ongoing.

Industry: It is employed in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of 2-Methyl-1,3-bis(3-methylphenyl)propane-1,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to changes in biochemical pathways. The exact pathways and targets depend on the specific application and context of use.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following analysis compares 2-methyl-1,3-bis(3-methylphenyl)propane-1,3-dione with key analogs, focusing on structural features, physicochemical properties, and tautomeric behavior.

Table 1: Comparative Analysis of 1,3-Diketone Derivatives

Structural and Electronic Modifications

- Steric Effects: The addition of methyl groups at position 2 (central carbon) and 3-methylphenyl substituents in this compound introduces significant steric hindrance. This prevents enol tautomerization, as observed in 2-methyl-1,3-diphenylpropane-1,3-dione, where enol content is reduced to 0% .

Physicochemical Properties

- Lipophilicity: The compound’s logP (predicted ~3.80) is higher than non-methylated analogs (e.g., 1,3-diphenylpropane-1,3-dione, logP 2.10) due to increased hydrophobic substituents. Halogenated derivatives exhibit even greater lipophilicity (logP 4.50–5.24), making them suitable for lipid-rich environments .

- Solubility : The bulky 3-methylphenyl groups likely reduce aqueous solubility compared to simpler phenyl derivatives. Halogenated analogs face similar limitations, though their applications may prioritize stability over solubility .

Tautomeric Behavior

The absence of enol content in 2-methyl-1,3-diphenylpropane-1,3-dione (and by extension, the target compound) contrasts sharply with unsubstituted 1,3-diphenylpropane-1,3-dione, which exists entirely in the enol form. This difference is critical in applications requiring keto-enol equilibrium, such as catalysis or metal chelation .

Actividad Biológica

2-Methyl-1,3-bis(3-methylphenyl)propane-1,3-dione, with the molecular formula C18H18O2 and a molecular weight of 266.33 g/mol, is a diketone compound known for its diverse applications in organic chemistry and potential biological activities. This article delves into its biological activity, mechanisms of action, synthesis methods, and relevant case studies.

- IUPAC Name : this compound

- CAS Number : 832739-52-3

- Molecular Structure : The compound features two 3-methylphenyl groups attached to a central propane-1,3-dione structure.

Synthesis Methods

The synthesis of this compound typically involves:

- Starting Materials : 3-methylbenzaldehyde and acetone.

- Catalyst : A base such as sodium hydroxide.

- Process : The reaction is conducted under reflux conditions followed by recrystallization for purification.

The biological activity of this compound may be attributed to its interaction with various biomolecules:

- Enzyme Modulation : The compound can influence enzyme activities by binding to active sites or altering conformational states.

- Receptor Interaction : It may act on specific receptors involved in metabolic pathways.

Antimicrobial Activity

Research has indicated that diketones can exhibit antimicrobial properties. For instance:

- In vitro studies have shown that similar diketone compounds possess antibacterial and antifungal activities against various strains including Staphylococcus aureus and Candida albicans .

Table 1: Antimicrobial Activity of Related Diketones

| Compound Name | Target Organisms | MIC (µM) |

|---|---|---|

| Compound A | S. aureus | 5.64 |

| Compound B | E. coli | 8.33 |

| Compound C | C. albicans | 16.69 |

Study on Antimicrobial Properties

A study focused on the synthesis of novel purine derivatives highlighted the potential of diketones in exhibiting antimicrobial activity. The synthesized derivatives demonstrated significant inhibition zones against both Gram-positive and Gram-negative bacteria .

Enzyme Interaction Studies

Another study investigated the effects of diketones on enzyme kinetics, revealing that certain substitutions on the phenyl rings could enhance or diminish enzyme inhibition . This suggests that structural modifications in diketone compounds can lead to varying biological activities.

Q & A

Q. What are the optimal synthetic routes for 2-methyl-1,3-bis(3-methylphenyl)propane-1,3-dione, and how can purity be ensured?

A Claisen condensation between methyl-substituted acetophenone derivatives is a common method. Key steps include:

- Reagent Selection : Use sodium hydride (NaH) as a base to deprotonate the ketone, followed by reaction with methyl-substituted benzoyl chloride derivatives.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the diketone. Monitor purity via HPLC (C18 column, 70:30 acetonitrile/water) and confirm structure using -NMR (δ 2.3–2.5 ppm for methyl groups, δ 6.8–7.4 ppm for aromatic protons) .

- Yield Optimization : Reaction temperature (80–100°C) and stoichiometric ratios (1:2 ketone:acyl chloride) significantly influence yield (reported 60–75%) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

While direct hazard data for this compound is limited, structurally similar diketones (e.g., 2,2-dimethyl-1,3-diphenylpropane-1,3-dione) suggest:

- PPE : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks of volatile intermediates (e.g., methylbenzene derivatives).

- Waste Disposal : Segregate organic waste and neutralize acidic byproducts (e.g., HCl from acylation) before disposal .

Advanced Research Questions

Q. How do steric and electronic effects of the 3-methylphenyl substituents influence the compound’s reactivity in cross-coupling reactions?

The methyl groups at the meta position introduce steric hindrance, reducing accessibility to the diketone’s carbonyl groups.

- Electronic Effects : Electron-donating methyl groups decrease electrophilicity of the carbonyl carbons, complicating nucleophilic additions. Computational studies (DFT, B3LYP/6-31G*) can model charge distribution to predict reactivity .

- Experimental Validation : Compare reaction rates with unsubstituted analogs in Suzuki-Miyaura couplings. Use Pd(PPh) as a catalyst and track progress via -NMR to identify intermediates .

Q. What contradictions exist in reported biological activity data for similar diketones, and how can they be resolved?

Studies on analogs like 1-(2',4'-dihydroxyphenyl)-3-aryl-propane-1,3-diones show conflicting antibacterial results:

Q. How can computational modeling guide the design of this compound derivatives for material science applications?

- Molecular Dynamics (MD) Simulations : Predict thermal stability by analyzing bond dissociation energies (e.g., diketone C=O bonds under thermal stress).

- Crystal Packing Analysis : Use Mercury software to model crystal structures and identify non-covalent interactions (π-π stacking of aromatic rings) that enhance solid-state luminescence .

- Validation : Compare simulated UV-Vis spectra (TD-DFT) with experimental data to refine models .

Methodological Considerations

Q. What analytical techniques are most effective for characterizing this compound’s degradation products?

- LC-MS/MS : Detect oxidative degradation products (e.g., quinone derivatives) using electrospray ionization (ESI+) and monitor fragmentation patterns.

- TGA-DSC : Quantify thermal degradation thresholds (e.g., 200–250°C for diketone decomposition) .

- XPS : Analyze surface oxidation states in thin-film applications .

Q. How can solvent effects be systematically studied in the compound’s keto-enol tautomerism?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.